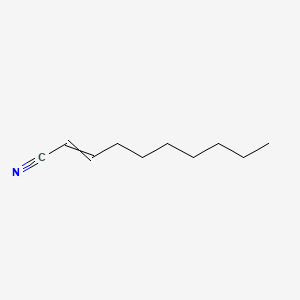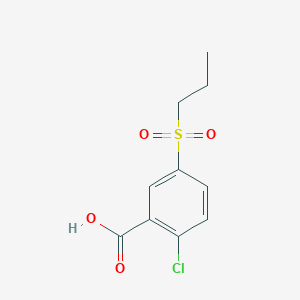
2-Decenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decenenitrile, also known as (E)-2-Decenenitrile, is an organic compound with the molecular formula C10H17N. It is a nitrile, characterized by the presence of a carbon-nitrogen triple bond. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2-Decenenitrile can be synthesized through several methods:
From Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles.
From Amides: Dehydration of amides using phosphorus (V) oxide can also produce nitriles.
From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones forms hydroxynitriles, which can be further processed to yield nitriles.
Industrial Production Methods
Industrial production of dec-2-enenitrile typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Decenenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium or potassium cyanide in ethanol under reflux conditions.
Major Products
Oxidation: Decanoic acid.
Reduction: Decylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
2-Decenenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dec-2-enenitrile involves its reactivity as a nitrile. The carbon-nitrogen triple bond is highly reactive and can participate in various chemical reactions. In biological systems, nitriles can be hydrolyzed by nitrilase enzymes to form carboxylic acids and ammonia. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
2-Decenenitrile can be compared with other similar nitriles such as:
(E)-2-Pentenenitrile: Similar structure but with a shorter carbon chain.
Methacrylonitrile: An unsaturated aliphatic nitrile used in the production of polymers.
Uniqueness
This compound is unique due to its specific carbon chain length and the position of the nitrile group, which confer distinct chemical properties and reactivity compared to other nitriles.
特性
CAS番号 |
68039-74-7 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
dec-2-enenitrile |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7H2,1H3 |
InChIキー |
ILRJSGCEAPKUQT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane](/img/structure/B8474312.png)
![4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one](/img/structure/B8474321.png)



![Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate](/img/structure/B8474342.png)




![2-Amino-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B8474389.png)



